4-fluoro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide
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Overview
Description
4-fluoro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound features a unique combination of a fluoro-substituted benzene ring, a triazole ring, and a sulfonamide group, making it an interesting subject for various scientific studies.
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazoles, have been found to have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s known that thiazole derivatives can interact with various biological targets to exert their effects . The interaction with these targets can lead to changes in cellular processes, resulting in the observed biological activities .
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biochemical pathways due to their diverse biological activities . These can include pathways related to inflammation, pain sensation, microbial growth, and tumor growth, among others .
Pharmacokinetics
The solubility of a compound in water, alcohol, and ether, as well as its molecular weight, can influence its bioavailability .
Result of Action
Based on the known activities of similar compounds, it can be inferred that this compound may have effects such as reducing inflammation, relieving pain, inhibiting microbial growth, and potentially inhibiting tumor growth .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized through the cyclization of aminoguanidine bicarbonate with an appropriate carboxylic acid .
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis machines that can handle multiple reaction steps with high precision. The process would include the preparation of intermediates, purification steps, and final assembly of the compound under stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluoro group on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-fluoro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluoro-3-nitrophenyl)-2-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]acetamide
- 4-methoxy-N′-[(4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetylbenzohydrazide
Uniqueness
4-fluoro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide is unique due to its specific combination of a fluoro-substituted benzene ring, a triazole ring, and a sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-fluoro-N-[(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN4O2S2/c1-15-9(13-14-10(15)18)6-12-19(16,17)8-4-2-7(11)3-5-8/h2-5,12H,6H2,1H3,(H,14,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCMJLBRIAHJMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)CNS(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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